Cas no 915095-90-8 ((R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran)

(R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran structure
915095-90-8 structure
Product Name:(R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
CAS No:915095-90-8
MF:C17H16BrClO2
MW:367.664743423462
MDL:MFCD28978374
CID:2951995
PubChem ID:15941215
Update Time:2025-10-29

(R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran Chemical and Physical Properties

Names and Identifiers

    • (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
    • (3R)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
    • Des(1,5-anhydro-D-glucitol)-bromo Empagliflozin
    • (3R)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]
    • (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
    • CS-0166101
    • AS-78487
    • SCHEMBL2870718
    • 915095-90-8
    • (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran? (Empagliflozin Impurity
    • (3R)-3-{4-[(5-BROMO-2-CHLOROPHENYL)METHYL]PHENOXY}OXOLANE
    • (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
    • MDL: MFCD28978374
    • Inchi: 1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1
    • InChI Key: HUNLNKBDQXGMAP-MRXNPFEDSA-N
    • SMILES: BrC1=CC=C(C(=C1)CC1C=CC(=CC=1)O[C@H]1COCC1)Cl

Computed Properties

  • Exact Mass: 366.00222g/mol
  • Monoisotopic Mass: 366.00222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 18.5
  • Molecular Weight: 367.7g/mol

(R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran Pricemore >>

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Additional information on (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

Chemical Profile of (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS No. 915095-90-8)

(R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, with the CAS number 915095-90-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of tetrahydrofuran derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of this compound features a chiral center, specifically at the carbon atom in the tetrahydrofuran ring, which gives rise to the (R) configuration. This stereochemical feature is crucial in pharmaceuticals, as it can significantly influence the biological activity and pharmacokinetic properties of the molecule. The presence of both bromo and chloro substituents on the benzyl group further enhances its reactivity and utility in synthetic chemistry.

The 5-Bromo-2-chlorobenzyl moiety is a key structural component that contributes to the compound's unique chemical properties. This aromatic group is known for its ability to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. The phenoxy group, on the other hand, provides a polar moiety that can interact with biological targets, potentially enhancing binding affinity and selectivity.

In recent years, there has been growing interest in tetrahydrofuran derivatives due to their potential applications in medicinal chemistry. These compounds have been explored for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The specific combination of substituents in (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran makes it a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The chiral center and the presence of electron-withdrawing groups like bromo and chloro provide multiple opportunities for structural modifications. These modifications can be tailored to optimize pharmacological properties such as solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in the development of enantiomerically pure compounds. The (R)-configuration of (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran aligns with this trend, as enantiopure drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. This has spurred research into efficient methods for synthesizing enantiomerically pure tetrahydrofuran derivatives.

The synthesis of (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include functional group transformations such as halogenation, etherification, and stereocontrol techniques like chiral resolution or asymmetric synthesis. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and precision.

The pharmaceutical industry has shown particular interest in tetrahydrofuran derivatives due to their versatility and potential therapeutic benefits. These compounds have been investigated for their activity against various diseases, including cancer, inflammation, and neurological disorders. The structural features of (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran make it a valuable scaffold for developing novel drug candidates that target specific biological pathways.

In conclusion, (R)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS No. 915095-90-8) is a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique molecular structure, characterized by a chiral center and functional groups such as bromo and chloro substituents, makes it a versatile intermediate for synthesizing more complex molecules. The growing interest in stereochemistry and enantiopure drugs further underscores its importance as a building block for next-generation therapeutics.

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